molecular formula C15H27N B1264287 halichonadin F

halichonadin F

Cat. No.: B1264287
M. Wt: 221.38 g/mol
InChI Key: LBMJBUMOPKGEDQ-RWXDJMAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halichonadin F is a dimeric sesquiterpenoid isolated from the marine sponge Halichondria sp., first reported in 2008 . It shares a eudesmane skeleton, a common structural feature among halichonadin compounds (e.g., halichonadins K–P) . Unique to this compound is its ability to form stable copper(I) complexes, a property leveraged in its synthetic preparation. The compound was derived via acetylation of its precursor, halichonadin C, followed by reaction with copper chloride, yielding a complex with identical NMR profiles to the natural product . While its bioactivity remains less studied compared to analogs like halichonadin O (which shows antimicrobial activity), its structural complexity and metal-binding properties highlight its chemical significance .

Properties

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-amine

InChI

InChI=1S/C15H27N/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13H,5-8,16H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1

InChI Key

LBMJBUMOPKGEDQ-RWXDJMAFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)N

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)N

Synonyms

halichonadin F

Origin of Product

United States

Chemical Reactions Analysis

Structural Context of Halichonadin F

This compound belongs to the eudesmane-type nitrogenous sesquiterpenoids isolated from marine sponges of the Halichondria genus . These compounds are characterized by:

  • A fused eudesmane skeleton with multiple oxygenated functional groups.

  • Nitrogen-containing substituents (e.g., isothiocyanate, amide, or amine groups).

  • Macrocyclic or polyether motifs common in marine-derived terpenoids .

Reactivity of Related Halichonadin Compounds

While this compound is not explicitly discussed, its analogs (e.g., halichonadin K, O, and C) exhibit reactivity patterns typical of nitrogenous sesquiterpenoids:

Key Functional Group Reactivity

Functional GroupObserved Reactions in AnalogsBiological Implications
Isothiocyanate (-NCS) Nucleophilic addition with thiols/amines Cytotoxicity enhancement
Epoxide Ring-opening via acid/base catalysis Macrocyclization in halichondrins
Alcohol (-OH) Protection/deprotection (e.g., silylation) Solubility modulation
Olefin Epoxidation, hydrofluorination Stereochemical diversification

Synthetic Strategies for Halichondrin Analogs

This compound may share synthetic pathways with halichondrins due to structural similarities:

Biological Activity and Functional Group Impact

Halichonadin analogs demonstrate bioactivity tied to their functional groups:

CompoundFunctional GroupsActivitySource
Halichonadin KIsothiocyanate, alcoholCytotoxic (IC₅₀: 10.6 µg/mL vs. KB)
Halichonadin OEpoxide, etherAntimicrobial (MIC: 8 µg/mL)
E7130 (Halichondrin analog)Macrocyclic lactoneMicrotubule inhibition, antitumor

Comparison with Similar Compounds

Structural and Functional Comparison with Related Halichonadins

Core Skeleton and Linker Units

All halichonadins share a eudesmane-derived sesquiterpenoid backbone but differ in their connecting units:

  • Halichonadins K, L, O, P : Feature a piperidine linker with stereochemical variations. Halichonadin P contains a trans-2,6-piperidinedicarboxamide moiety, confirmed via Ugi reaction synthesis and NMR analysis . Earlier misassignment of Poupon’s synthetic product as cis-piperidine underscores the importance of stereochemical validation in these compounds .
  • Halichonadin N : Utilizes a pyrrolidine linker , distinguishing it from piperidine-containing analogs .
  • Halichonadin M : Symmetric dimer connected via an amide bond to a nitro triacetate fragment, lacking the heterocyclic linkers seen in others .
  • Halichonadin F: Structural details are less documented, but its copper(I) complex formation suggests unique electronic properties compared to non-metal-binding analogs .
Table 1: Structural Features of Halichonadin Compounds
Compound Core Skeleton Linker/Connecting Unit Key Functional Groups Reference
This compound Eudesmane dimer Undisclosed (Cu(I) complex) Acetylated derivatives
Halichonadin K Eudesmane dimer Piperidine (cis or trans) 4-hydroxy-piperidine
Halichonadin P Eudesmane dimer trans-2,6-piperidinedicarboxamide Amide, hydroxyl
Halichonadin N Eudesmane dimer Pyrrolidine Amide, nitro triacetate
Halichonadin M Eudesmane dimer Amide bond to nitro triacetate Nitro, ester

Critical Analysis of Stereochemical and Spectral Data

  • NMR Insights: Halichonadin K’s geminal protons at C-8'' show coupling constants (J = 14.2 Hz) indicative of a diastereotopic environment, contrasting with Poupon’s synthetic product (J = 12.8 Hz) . Halichonadin P’s trans-piperidine is confirmed via NOESY correlations (H-2''/H-5'' axial-equatorial arrangement), resolving earlier misassignments .
  • Stereochemical Challenges : The Ugi reaction’s inherent stereoselectivity for trans-products (e.g., halichonadin P) vs. natural cis-isomers (halichonadin K) highlights the need for advanced spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
halichonadin F
Reactant of Route 2
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